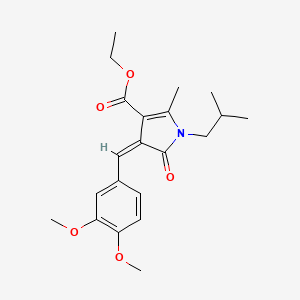
3-(1,3-benzodioxol-5-yl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acrylamide
説明
3-(1,3-benzodioxol-5-yl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acrylamide, also known as BTA-EG6, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTA-EG6 is a small molecule that is easy to synthesize and has shown promising results in various laboratory experiments.
科学的研究の応用
3-(1,3-benzodioxol-5-yl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acrylamide has shown potential in various scientific research applications, including cancer research, neurobiology, and drug discovery. In cancer research, 3-(1,3-benzodioxol-5-yl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acrylamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-(1,3-benzodioxol-5-yl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acrylamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. In neurobiology, 3-(1,3-benzodioxol-5-yl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acrylamide has been shown to modulate the activity of ion channels in neurons, indicating its potential use in treating neurological disorders. In drug discovery, 3-(1,3-benzodioxol-5-yl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acrylamide has been used as a starting point for designing new compounds with improved activity and selectivity.
作用機序
3-(1,3-benzodioxol-5-yl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acrylamide is believed to exert its effects by binding to specific proteins in cells, including ion channels and enzymes. The binding of 3-(1,3-benzodioxol-5-yl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acrylamide to these proteins can modulate their activity, leading to various cellular effects. For example, 3-(1,3-benzodioxol-5-yl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acrylamide has been shown to inhibit the activity of voltage-gated potassium channels, leading to depolarization of the cell membrane and subsequent cell death in cancer cells.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acrylamide has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 3-(1,3-benzodioxol-5-yl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acrylamide has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. In neurons, 3-(1,3-benzodioxol-5-yl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acrylamide has been shown to modulate ion channel activity, leading to changes in neuronal excitability. 3-(1,3-benzodioxol-5-yl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acrylamide has also been shown to have anti-inflammatory effects in various cell types, including macrophages and microglia.
実験室実験の利点と制限
One of the main advantages of 3-(1,3-benzodioxol-5-yl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acrylamide is its ease of synthesis and relatively low cost compared to other compounds with similar activities. 3-(1,3-benzodioxol-5-yl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acrylamide is also stable under various experimental conditions, making it suitable for use in a wide range of experiments. However, one limitation of 3-(1,3-benzodioxol-5-yl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acrylamide is its relatively low potency compared to other compounds, which may limit its use in certain applications. Additionally, the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acrylamide is not fully understood, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acrylamide. One area of interest is the development of more potent analogs of 3-(1,3-benzodioxol-5-yl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acrylamide with improved selectivity and activity. Another area of interest is the investigation of the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acrylamide in more detail, which may lead to the identification of new targets for drug development. Finally, the potential clinical applications of 3-(1,3-benzodioxol-5-yl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acrylamide in cancer therapy and neurological disorders should be further explored in preclinical and clinical studies.
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-2-18-20(15-6-4-3-5-7-15)23-21(27-18)22-19(24)11-9-14-8-10-16-17(12-14)26-13-25-16/h3-12H,2,13H2,1H3,(H,22,23,24)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZVNSMGBKKPKU-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(N=C(S1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[4-(4-bromophenyl)-5-(2,3-dimethyl-1H-indol-5-yl)-4H-1,2,4-triazol-3-yl]thio}propanenitrile](/img/structure/B4641383.png)
![2-amino-6-(1,1-dimethylpropyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4641389.png)
![{[1-(2-chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B4641404.png)
![2-[(5-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4641408.png)
![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B4641410.png)
![N-{3-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B4641416.png)
![ethyl 4-(5-{[5-imino-7-oxo-2-(2-thienyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4641429.png)
![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4641435.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide](/img/structure/B4641441.png)
![2-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-N-cyclohexyl-3-oxo-1-piperazinecarboxamide](/img/structure/B4641454.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B4641469.png)
